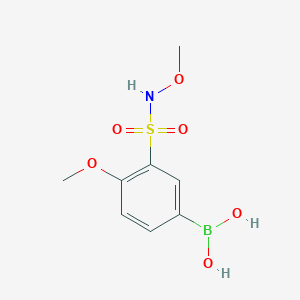![molecular formula C7H9F2NO4 B1434323 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate CAS No. 1630906-58-9](/img/structure/B1434323.png)
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate is a chemical compound characterized by its unique bicyclic structure, which includes two fluorine atoms and an azabicyclo moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated precursors and azabicyclo intermediates, which undergo cyclization reactions facilitated by catalysts such as Co(II)-based metalloradical catalysts . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for the efficient handling of hazardous reagents and the precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azabicyclo ketones, while reduction can produce difluoro-azabicyclo alkanes .
Scientific Research Applications
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane hydrochloride
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- 6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione
Uniqueness
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate is unique due to its difluoro substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1630906-58-9 |
|---|---|
Molecular Formula |
C7H9F2NO4 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.0]hexane;oxalic acid |
InChI |
InChI=1S/C5H7F2N.C2H2O4/c6-5(7)3-1-8-2-4(3)5;3-1(4)2(5)6/h3-4,8H,1-2H2;(H,3,4)(H,5,6) |
InChI Key |
UPGXDNLSSJTSDE-UHFFFAOYSA-N |
SMILES |
C1C2C(C2(F)F)CN1.C1C2C(C2(F)F)CN1.C(=O)(C(=O)O)O |
Canonical SMILES |
C1C2C(C2(F)F)CN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)







